5-Iodo-1-benzothiophene-2-carboxylic acid
Overview
Description
5-Iodo-1-benzothiophene-2-carboxylic acid is an organic compound with the molecular formula C9H5IO2S. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its five-membered ring. The presence of an iodine atom at the 5-position and a carboxylic acid group at the 2-position makes this compound unique and valuable in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1-benzothiophene-2-carboxylic acid typically involves the iodination of benzothiophene derivatives. One common method is the electrophilic substitution reaction where benzothiophene is treated with iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form 5-iodo-1-benzothiophene-2-carboxaldehyde or 5-iodo-1-benzothiophene-2-methanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and various amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Sodium azide, potassium thiocyanate, amines, dimethylformamide as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: 5-Iodo-1-benzothiophene-2-carboxaldehyde, 5-Iodo-1-benzothiophene-2-methanol.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
5-Iodo-1-benzothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 5-Iodo-1-benzothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the iodine atom and carboxylic acid group can influence its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
5-Bromo-1-benzothiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of iodine.
5-Chloro-1-benzothiophene-2-carboxylic acid: Contains a chlorine atom instead of iodine.
5-Fluoro-1-benzothiophene-2-carboxylic acid: Contains a fluorine atom instead of iodine.
Comparison:
Uniqueness: The presence of the iodine atom in 5-Iodo-1-benzothiophene-2-carboxylic acid makes it more reactive in certain chemical reactions compared to its bromo, chloro, and fluoro counterparts. Iodine is a larger atom with lower electronegativity, which can influence the compound’s reactivity and interaction with other molecules.
Reactivity: Iodine’s larger size and lower bond dissociation energy make it more susceptible to nucleophilic substitution reactions, providing a versatile platform for further chemical modifications.
Properties
IUPAC Name |
5-iodo-1-benzothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPAVQCVSMWWSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595705 | |
Record name | 5-Iodo-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195607-61-5 | |
Record name | 5-Iodo-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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